4-chloro-N,N-dimethyl-2-nitrobenzamide
Description
4-Chloro-N,N-dimethyl-2-nitrobenzamide is a nitrobenzamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a nitro group at position 2, and a dimethylamide group at the N-position. This compound’s structural features confer distinct electronic, steric, and biological properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-2-nitrobenzamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-11(2)9(13)7-4-3-6(10)5-8(7)12(14)15/h3-5H,1-2H3 |
InChI Key |
MNVUBOXXFMXSLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
solubility |
>34.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethyl-2-nitrobenzamide typically involves the nitration of 4-chloro-N,N-dimethylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents (e.g., ethanol, water).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 4-chloro-N,N-dimethyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrobenzoic acid and dimethylamine.
Scientific Research Applications
4-chloro-N,N-dimethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
To contextualize the uniqueness of 4-chloro-N,N-dimethyl-2-nitrobenzamide, a detailed comparison with structurally analogous compounds is provided below.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Comparable Nitrobenzamides
| Compound Name | Structural Differences vs. Target Compound | Key Properties/Applications |
|---|---|---|
| 4-Chloro-N-(2-ethyl-6-methylphenyl)-2-nitrobenzamide | Ethyl and methyl substituents on aromatic ring | Enhanced lipophilicity; potential agrochemical applications |
| N,N-Dibutyl-4-chloro-2-nitrobenzamide | Dibutyl groups instead of dimethylamide | Higher lipophilicity; reduced solubility in polar solvents |
| N-(4-Chloro-2-methylphenyl)-2-methyl-3-nitrobenzamide | Nitro at position 3; methyl on phenyl ring | Different electronic effects; varied enzyme inhibition |
| 4-Chloro-N-(4-methoxyphenyl)-2-nitrobenzamide | Methoxy group instead of dimethylamide | Electron-donating substituent alters reactivity |
| N-(3-Chlorophenethyl)-4-nitrobenzamide | Phenethyl chain instead of dimethylamide | Increased steric bulk; modified pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
